Boc-phg-osu
CAS No.: 201152-47-8
Cat. No.: VC0558094
Molecular Formula: C17H20N2O6
Molecular Weight: 348.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201152-47-8 |
|---|---|
| Molecular Formula | C17H20N2O6 |
| Molecular Weight | 348.36 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
| Standard InChI | InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1 |
| Standard InChI Key | JPEHHKZULQJYEW-AWEZNQCLSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
Boc-phg-osu is a derivative of the amino acid phenylglycine with specific functional groups that make it suitable for peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and an N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. This structure enables controlled peptide bond formation while maintaining amino group protection.
The compound exists in two main stereoisomeric forms:
-
Boc-L-Phg-OSu (CAS: 201152-47-8): The L-isomer derived from naturally occurring L-phenylglycine
-
Boc-D-Phg-OSu (CAS: 39249-27-9): The D-isomer with opposite stereochemistry
Both isomers share the molecular formula C₁₇H₂₀N₂O₆ and a molecular weight of approximately 348.35 g/mol . The presence of the phenyl group directly attached to the alpha carbon distinguishes phenylglycine from other amino acids and contributes to the unique properties of peptides containing this residue.
Stereochemical Significance
Stereoisomers and Their Properties
The stereochemistry of Boc-phg-osu significantly influences its biological and chemical behavior. The compound exists in both L and D configurations, reflecting the chirality of the alpha carbon in the phenylglycine component:
-
Boc-L-Phg-OSu corresponds to the naturally occurring configuration found in most proteins and is typically used when creating peptides that mimic natural sequences.
-
Boc-D-Phg-OSu contains the D-isomer of phenylglycine, which is crucial for certain specialized peptide functions. The D-isomer introduces unique steric constraints that can significantly influence peptide conformation and stability, directly impacting biological activity.
The selection between these stereoisomers depends entirely on the specific requirements of the peptide being synthesized and its intended application. Researchers must carefully consider the stereochemical impact on peptide folding, stability, and biological activity when choosing which isomer to incorporate.
Conformational Effects in Peptides
The incorporation of phenylglycine, particularly the D-isomer, into peptide sequences can induce specific conformational constraints. The bulky phenyl group directly attached to the alpha carbon creates significant steric hindrance, restricting the conformational freedom of the peptide backbone. This property makes Boc-phg-osu valuable for designing peptides with defined secondary structures or for probing structure-activity relationships in bioactive peptides.
When D-phenylglycine is incorporated into peptide sequences, it can promote the formation of β-turns and other non-standard secondary structures. These conformational changes can enhance peptide stability against enzymatic degradation and modify binding interactions with target proteins, potentially leading to improved pharmacological properties.
Synthesis Methods and Approaches
General Synthetic Pathway
The synthesis of Boc-phg-osu typically follows a multi-step process starting from phenylglycine. While the search results don't provide a specific synthesis protocol for Boc-phg-osu, information about the related compound Boc-Phe-OSu suggests a similar synthetic pathway .
Based on established protocols for NHS ester derivatives, the synthesis likely involves:
-
Protection of the amino group of phenylglycine with a Boc group, typically using di-tert-butyl dicarbonate (Boc₂O) in basic conditions
-
Activation of the carboxyl group through the formation of an NHS ester using N-hydroxysuccinimide and a coupling reagent
The reaction conditions for synthesizing the related compound Boc-Phe-OSu involve:
-
Initial reaction with aqueous NaHCO₃ in tetrahydrofuran for 12 hours at 23°C
-
Subsequent reaction with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide in dioxane for 2 hours at 23°C
Similar conditions may be applicable for synthesizing Boc-phg-osu, with potential modifications to accommodate the structural differences between phenylalanine and phenylglycine.
Quality Control and Characterization
The quality control for synthesized Boc-phg-osu typically involves analytical techniques such as HPLC to determine purity, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. Commercial products often specify purity levels, with research-grade materials typically available at purities of 98% or higher, as indicated by product listings .
Applications in Peptide Chemistry
Peptide Synthesis Applications
The primary application of Boc-phg-osu is in peptide synthesis, where it facilitates the incorporation of phenylglycine into peptide sequences. The NHS ester group serves as an excellent leaving group, readily reacting with the free amine group of another amino acid or peptide chain to form a stable amide bond. This activation strategy enables efficient coupling reactions under mild conditions, making it valuable for synthesizing complex peptides containing sensitive functional groups.
| Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price (USD) |
|---|---|---|---|---|---|
| TRC | B662093 | BOC-PHG-OSU | 201152-47-8 | 100mg | $60 |
| TRC | B662093 | BOC-PHG-OSU | 201152-47-8 | 500mg | $110 |
| Usbiological | 236463 | Boc-L-phenylglycine N-hydroxysuccinimide ester 99+% | 201152-47-8 | 1g | $222 |
| Usbiological | 264893 | Boc-L-phenylglycine N-hydroxysuccinimide ester | 201152-47-8 | 500mg | $333 |
| Chem-Impex | 04015 | Boc-L-phenylglycineN-hydroxysuccinimide ester, 98%(HPLC) | 201152-47-8 | 5G | $134.40 |
This pricing information provides a general benchmark for budgeting research projects involving this compound . The significant price variation between suppliers highlights the importance of comparing options before procurement.
Quality Considerations for Research Applications
When selecting Boc-phg-osu for research applications, several quality parameters should be considered:
-
Purity level: Higher purity (≥98%) is generally preferred for sensitive applications like peptide synthesis
-
Stereochemical specificity: Clear designation of L or D isomer is essential
-
Analytical documentation: Certificate of analysis with spectroscopic and chromatographic data
-
Stability information: Storage conditions and shelf-life
-
Supplier reputation: Track record for quality control and customer support
These considerations are particularly important when the compound will be used for developing peptides for biological testing or potential therapeutic applications, where impurities could lead to misleading results or unintended side effects.
Reaction Mechanisms in Peptide Bond Formation
Nucleophilic Substitution Mechanism
The key chemical reaction involving Boc-phg-osu is the formation of amide bonds through a nucleophilic substitution mechanism. This process involves several distinct steps:
-
The nucleophilic attack by the free amine group of an amino acid or peptide on the carbonyl carbon of the NHS ester in Boc-phg-osu
-
Formation of a tetrahedral intermediate
-
Elimination of the N-hydroxysuccinimide leaving group
-
Formation of a stable amide bond between phenylglycine and the attacking amino acid or peptide
Throughout this reaction sequence, the Boc protecting group remains intact, continuing to shield the amino group of phenylglycine from unwanted side reactions. This selectivity is crucial for controlled peptide synthesis and ensures that coupling occurs only at the intended position.
Deprotection Strategies
After the successful incorporation of phenylglycine into a peptide sequence, subsequent synthetic steps often require removal of the Boc protecting group. This deprotection is typically achieved using acidic conditions:
-
Treatment with trifluoroacetic acid (TFA), often in dichloromethane
-
Cleavage of the tert-butyl carbamate bond
-
Release of carbon dioxide and formation of a tert-butyl cation
-
Generation of the free amine, which can participate in further coupling reactions
The acid-labile nature of the Boc group makes it particularly suitable for orthogonal protection strategies in peptide synthesis, where multiple protecting groups with different removal conditions are employed to achieve selective deprotection of specific functional groups.
Future Research Directions
Emerging Applications
The utility of Boc-phg-osu continues to expand as researchers explore new applications in peptide chemistry and beyond. Emerging areas of interest include:
-
Development of peptide-based imaging agents incorporating phenylglycine as a structural element
-
Design of conformationally constrained peptides as tools for studying membrane protein interactions
-
Creation of novel peptide catalysts with phenylglycine residues at strategic positions
-
Exploration of phenylglycine-containing peptides as antimicrobial agents with resistance to proteolytic degradation
These applications leverage the unique structural and conformational properties that phenylglycine imparts to peptides, opening new avenues for research in medicinal chemistry, chemical biology, and materials science.
Synthetic Innovations
Advancements in synthetic methodology may lead to improved approaches for preparing Boc-phg-osu and related compounds. Potential areas for innovation include:
-
Development of greener synthesis methods with reduced environmental impact
-
Exploration of enzymatic approaches for stereoselective synthesis
-
Design of novel protecting groups with improved properties compared to traditional Boc protection
-
Investigation of alternative activation strategies beyond NHS esters
These synthetic innovations could enhance the accessibility and utility of Boc-phg-osu for researchers across various disciplines, potentially reducing costs and expanding applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume